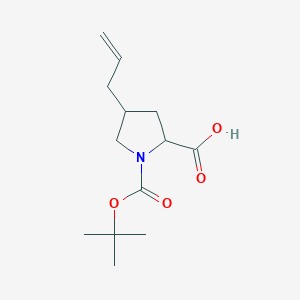

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), an allyl substituent at position 4, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further functionalization, such as coupling reactions in peptide or PROTAC synthesis . Its stereochemical configuration, (2S,4R), is critical for applications requiring chiral specificity, such as pharmaceutical intermediates .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYODNDBPPDGALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The amino group of pyrrolidine-2-carboxylic acid is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the Boc-protected intermediate. This step is crucial to prevent unwanted side reactions during subsequent transformations.

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Dichloromethane | 0-25 °C | 1-3 hours | 80-90 |

The reaction proceeds smoothly with the formation of the Boc-protected amino acid, which can be isolated by standard aqueous workup and crystallization.

Introduction of the Allyl Group at the 4-Position

The allyl substituent is introduced on the pyrrolidine ring via selective alkylation or through catalytic coupling reactions. One reported method involves the use of palladium-catalyzed coupling reactions where the allyl group is installed under controlled conditions.

- Starting from 4-amino-1-Boc-pyrrolidine-2-carboxylic acid, the amino group is first deprotected or modified to allow for allylation.

- Palladium catalysts such as Pd2dba3 with racemic BINAP ligand are used in degassed toluene under nitrogen atmosphere.

- Sodium tert-butoxide acts as a base.

- The reaction is typically stirred at room temperature or refluxed for 1 hour.

- The allyl group is introduced via reaction with allyl halides or related allyl sources.

| Catalyst System | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd2dba3 + rac-BINAP | Toluene | Reflux | 1 h | 40-67 | Coupling with 1-chloroisoquinoline; purification by preparative HPLC |

Alternative Synthetic Route via Azido Intermediate

Hydrogenation of azido derivatives of the pyrrolidine ring can yield the amino intermediate, which is then Boc-protected and allylated. This method provides stereochemical control and good yields.

Detailed Experimental Outcomes

Representative Experimental Procedure

- A solution of (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (400 mg, 0.884 mmol) in acetonitrile (15 mL) is treated with five drops of pyrrolidine at room temperature and stirred for 3 hours.

- The reaction mixture is concentrated under reduced pressure to yield crude 4-amino-1-Boc-pyrrolidine-2-carboxylic acid.

- In a separate flask, Pd2dba3 (40 mg, 5 mol%) and racemic BINAP (56 mg, 10 mol%) are stirred under nitrogen in degassed toluene (8 mL) for 1 hour.

- 1-Chloroisoquinoline (216 mg, 1.326 mmol) and sodium tert-butoxide (340 mg, 3.536 mmol) are added, and the mixture is stirred for 30 minutes.

- The crude amino acid is added, and the reaction mixture is heated under reflux for 1 hour.

- After quenching with water, the aqueous layer is separated, filtered, concentrated, and purified by preparative high-performance liquid chromatography (HPLC) to give the coupled product as the trifluoroacetic acid salt in 40% yield.

^1H Nuclear Magnetic Resonance (NMR) (CD3OD, 400 MHz):

δ 1.44 (multiplet, 9H), 2.51–2.74 (multiplet, 2H), 3.64 (multiplet, 1H), 4.01 (multiplet, 1H), 4.49 (multiplet, 1H), 4.64 (multiplet, 1H), 7.30 (doublet, J = 6.85 Hz, 1H), 7.58 (doublet, J = 6.85 Hz, 1H), 7.79 (multiplet, 1H), 7.91–7.99 (multiplet, 2H), 8.56 (doublet, J = 8.56 Hz, 1H).

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base, DCM | 80-90 | Protects amino group |

| Allyl group introduction | Pd2dba3, rac-BINAP, sodium tert-butoxide, toluene, reflux | 40-67 | Palladium-catalyzed coupling |

| Azido intermediate hydrogenation | H2, Pd/C, ethanol | 67 | Alternative route for amino intermediate |

| Purification | Preparative HPLC | - | Essential for product isolation |

Research Outcomes and Applications

- The compound serves as a versatile building block in peptide synthesis and complex molecule construction due to the Boc protection and allyl functionality.

- The allyl group can be selectively removed or modified, enabling further synthetic elaborations.

- The stereochemistry of the pyrrolidine ring is controlled by the choice of starting materials and reaction conditions, which is critical for biological activity in pharmaceutical research.

The preparation of 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves strategic protection of the amino group with a Boc group and the introduction of an allyl substituent through palladium-catalyzed coupling reactions or via azido intermediates followed by hydrogenation. The methods are well-documented with reproducible yields ranging from 40% to 90%, depending on the step and conditions. Purification by preparative HPLC is standard to achieve high purity. These methods provide a robust synthetic route for producing this compound for use in advanced organic synthesis and pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and methyl substituents influence oxidation pathways. Position-specific reactivity has been observed:

-

Position 3 (Ethyl group) : Selective oxidation of the ethyl side chain using KMnO₄ in acidic conditions yields a carboxylic acid derivative (3-carboxy-7-methyl-pyrazolo[1,5-a]pyrimidine) .

-

Position 7 (Methyl group) : Hydrogen peroxide (H₂O₂) in acetic acid converts the methyl group to a hydroxymethyl intermediate, which can further oxidize to a formyl group under Vilsmeier-Haack conditions (POCl₃/DMF) .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 hrs | 3-Carboxy-7-methyl derivative | 68 |

| H₂O₂/AcOH | RT, 12 hrs | 7-Hydroxymethyl intermediate | 75 |

| POCl₃/DMF | 0°C → RT, 6 hrs | 7-Formyl-pyrazolo[1,5-a]pyrimidine | 82 |

Reduction Reactions

Reductive modifications primarily target the pyrimidine ring’s double bonds:

-

Catalytic Hydrogenation : Pd/C in ethanol reduces the C5-C6 double bond, yielding a dihydro derivative (4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine) .

-

Selective Borohydride Reduction : NaBH₄ selectively reduces the formyl group (from prior oxidation) to a hydroxymethyl group without affecting the aromatic system .

Key Mechanistic Insight : Steric hindrance from the ethyl group at position 3 slows reduction kinetics compared to unsubstituted analogs .

Electrophilic Substitution

The electron-rich pyrazole ring facilitates regioselective substitutions:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 5, forming 5-bromo-3-ethyl-7-methyl-pyrazolo[1,5-a]pyrimidine .

-

Nitration : HNO₃/H₂SO₄ at 0°C nitrates position 2, producing a nitro derivative used in further coupling reactions.

Table 2: Substitution Reactions

| Reaction Type | Reagent | Position Modified | Product Application |

|---|---|---|---|

| Bromination | NBS/CCl₄ | C5 | Suzuki-Miyaura cross-coupling |

| Nitration | HNO₃/H₂SO₄ | C2 | Precursor for amino derivatives |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : 5-Bromo derivatives react with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems with >85% efficiency .

-

Buchwald-Hartwig Amination : 2-Nitro derivatives undergo amination with primary amines (Pd₂(dba)₃/Xantphos) to yield 2-amino analogs .

Cyclization and Ring Expansion

Scientific Research Applications

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences reactivity, steric effects, and applications. Key analogs include:

Key Differences:

- Allyl vs. Methylene: The allyl group enables cross-coupling reactions (e.g., thiol-ene click chemistry) and provides a handle for further functionalization, unlike the less-reactive methylene group .

- Pyridinyloxy Group: The pyridine ring introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets like E3 ligases in PROTACs .

Physicochemical Properties

- Solubility: The pyridinyloxy analog (308.33 g/mol) exhibits lower aqueous solubility compared to the allyl (227.26 g/mol) and methylene (225.24 g/mol) derivatives due to increased hydrophobicity .

- Crystallinity: The bulky Boc group aids crystallization, but substituents like pyridinyloxy may introduce disorder, complicating X-ray diffraction analysis. SHELX software is often employed to resolve such challenges .

Stereochemical Considerations

Stereochemistry at positions 2 and 4 dictates biological activity and synthetic pathways:

Biological Activity

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with CAS number 934470-80-1, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities reported in the literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 255.31 g/mol. The compound features a pyrrolidine ring substituted with an allyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which plays a crucial role in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₄ |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 934470-80-1 |

| Purity | ≥95% |

| Storage Conditions | Sealed, 2-8°C |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with allyl halides in the presence of a base. The Boc group is introduced to protect the amine during subsequent reactions. This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The ability to scavenge free radicals can be attributed to the presence of the carboxylic acid moiety, which may donate protons to neutralize reactive species.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of pyrrolidine derivatives. For instance, compounds that inhibit GABA aminotransferase (GABA-AT) have shown promise in increasing GABA levels in neuronal tissues, which could be beneficial in treating neurological disorders such as epilepsy and anxiety disorders .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Inhibiting key pathways involved in inflammation could provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases. Studies have shown that related compounds can modulate inflammatory responses by affecting cytokine production and immune cell activation .

Case Studies

- Neuroprotection : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to enhanced GABAergic signaling, suggesting therapeutic applications for neurodegenerative diseases .

- Antioxidant Activity : Research conducted by Umesha et al. (2009) highlighted that certain pyrrolidine derivatives exhibited potent antioxidant properties by reducing oxidative stress markers in cellular models. This suggests that this compound may have similar protective effects .

- Anti-inflammatory Properties : A study exploring the structure-activity relationship (SAR) of pyrrolidine derivatives found that modifications at the carboxylic acid position enhanced anti-inflammatory activity through inhibition of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid to improve yield and purity?

- Methodology : Use tert-butoxycarbonyl (Boc) protection strategies to stabilize the pyrrolidine ring during synthesis. Monitor reaction progress via HPLC or LC-MS, and employ column chromatography for purification. Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like allyl group oxidation or Boc deprotection .

- Data Considerations : Cross-reference melting points (e.g., 130–136°C for similar Boc-protected derivatives) and purity (>98%) from QC reports to validate product identity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., Boc, carboxylic acid). FT-IR can verify carbonyl stretches (Boc at ~1680–1720 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configuration .

Q. How stable is this compound under varying storage conditions?

- Methodology : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or elevated temperatures (>40°C). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation .

Q. What safety precautions are critical during handling?

- Methodology : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis. Respiratory protection (NIOSH N100/P3 filters) is advised if airborne particulates exceed exposure limits. Refer to SDS data for hazard classifications (e.g., H315/H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use molecular docking to predict interactions in biological assays. Combine with machine learning to optimize reaction conditions (e.g., solvent selection, catalyst screening) .

- Case Study : ICReDD’s reaction path search methods reduced development time for similar Boc-protected compounds by 30% .

Q. What strategies address enantioselective synthesis challenges in pyrrolidine derivatives?

- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones, Sharpless epoxidation) to control stereochemistry. For Boc-protected analogs, chiral HPLC (e.g., Daicel columns) separates enantiomers. Validate via circular dichroism (CD) or X-ray crystallography .

- Contradictions : Discrepancies in reported melting points (e.g., 162–166°C vs. 130–136°C) may arise from polymorphic forms; confirm via DSC .

Q. How do I resolve conflicting toxicity data across literature sources?

- Methodology : Cross-reference SDS classifications (e.g., acute toxicity vs. non-hazardous ratings) and conduct in vitro assays (e.g., Ames test for mutagenicity). For in vivo studies, adjust dosage based on animal models (e.g., mg/kg in rodents) and account for metabolic differences .

Q. What are best practices for Boc deprotection without degrading the pyrrolidine core?

- Methodology : Use mild acidic conditions (e.g., TFA/DCM, 1–2 h at 0–25°C) for Boc removal. Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze the carboxylic acid group. Monitor via TLC or NMR for intermediate stability .

Key Notes

- Contradictions : Address conflicting data (e.g., toxicity, melting points) by replicating experiments under standardized conditions.

- Advanced Tools : Leverage crystallography (Acta Cryst. data ) and computational models for mechanistic insights.

- Safety : Prioritize engineering controls (e.g., fume hoods) over PPE for long-term risk mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.